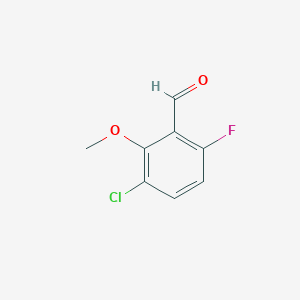
4,5,6-Trimethylnicotinonitrile
説明
4,5,6-Trimethylnicotinonitrile is a chemical compound with the molecular formula C9H10N2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4,5,6-trimethylnicotinonitrile with ammonium formate in the presence of a palladium catalyst . The reaction is carried out in methanol at 60°C for 1 hour .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,1-3H3 . This indicates that the molecule consists of 9 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 146.19 . .科学的研究の応用
Synthesis and Structural Analysis
- Multicomponent Condensation Synthesis : A study by Dyachenko and Dyachenko (2015) demonstrated the synthesis of 2-alkylsulfanyl-4,5,6-trimethylnicotinonitriles through a multicomponent condensation process. This process involved acetaldehyde, cyanothioacetamide, 1-(but-2-en-2-yl)pyrrolidine, and alkyl halides, with the resulting structures confirmed by various spectroscopy techniques and chromatography-mass spectrometry (Dyachenko & Dyachenko, 2015).
Advanced Material Applications
- Trimethylsilane in PECVD Processes : Loboda (1999) discussed the use of trimethylsilane in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films. This research highlighted the versatility of trimethylsilane-based compounds in producing advanced materials with specific electrical properties, such as low permittivity dielectric materials (Loboda, 1999).
Environmental Applications
- Biodegradation and Biotransformation of Explosives : A study by Rylott, Lorenz, and Bruce (2011) explored the biodegradation and biotransformation of explosives, focusing on plant genes involved in detoxification and microbial pathways for nitramine degradation. While not directly studying 4,5,6-trimethylnicotinonitrile, this research contributes to understanding the environmental impact and potential bioremediation of related nitro compounds (Rylott, Lorenz, & Bruce, 2011).
Safety and Hazards
The safety information for 4,5,6-Trimethylnicotinonitrile indicates that it is classified under the GHS06 hazard pictogram . The hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化学分析
Biochemical Properties
4,5,6-Trimethylnicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound has been shown to bind to certain proteins, influencing their structural conformation and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact cellular metabolism by influencing the activity of metabolic enzymes and altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound exhibits stability under certain conditions, but it can undergo degradation over extended periods . The degradation products of this compound may have different biochemical properties and can influence cellular functions differently. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, this compound has been observed to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher dosages, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways involving this compound can influence the levels of metabolites and the overall metabolic flux within cells, impacting cellular functions and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through transporter proteins, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be found in the nucleus, where it can interact with nuclear proteins and influence gene expression.
特性
IUPAC Name |
4,5,6-trimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLITDNJNIXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


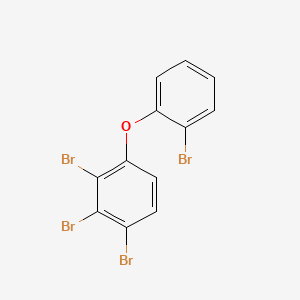
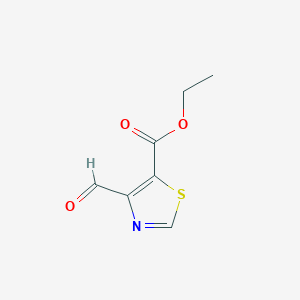
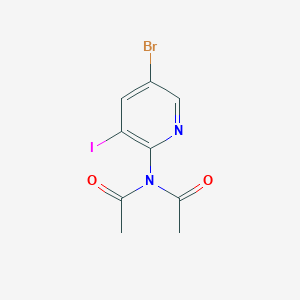


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
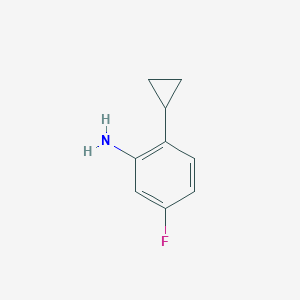
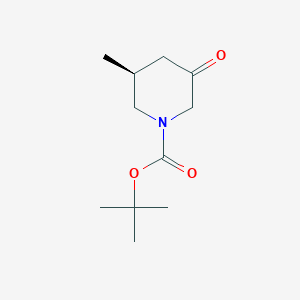


![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)

